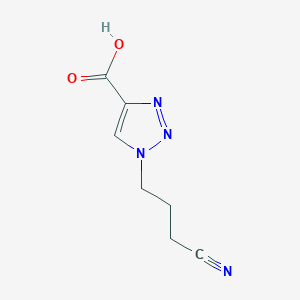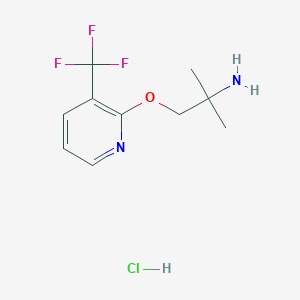
Cadmium chromate
Übersicht
Beschreibung
Cadmium chromate is an inorganic compound with the chemical formula CdCrO₄. It is known for its distinctive yellow color and is primarily used in chromate conversion coatings. These coatings are applied to various metals to prevent corrosion, retain electrical conductivity, and enhance the appearance of the final products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium chromate can be synthesized by reacting cadmium salts with chromate salts in an aqueous solution. The reaction typically involves mixing solutions of cadmium nitrate or cadmium chloride with sodium chromate or potassium chromate. The resulting this compound precipitates out of the solution as a yellow solid, which is then filtered and dried .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The metal surfaces to be coated are immersed in a chromic acid bath containing cadmium and chromate ions. The chemical reaction forms a protective layer of this compound on the metal surface, which helps in preventing corrosion and improving the durability of the metal .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the chromium component can be reduced from hexavalent to trivalent states.
Substitution Reactions: It can undergo substitution reactions where other ions replace the cadmium or chromate ions in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide can react with chromates to form peroxo complexes.
Reducing Agents: Reducing agents like sulfur dioxide can reduce hexavalent chromium to trivalent chromium.
Major Products Formed:
Chromium(III) Compounds: Reduction of this compound can lead to the formation of chromium(III) compounds.
Cadmium Compounds: Substitution reactions can result in various cadmium compounds depending on the substituting ion.
Wissenschaftliche Forschungsanwendungen
Cadmium chromate has several scientific research applications:
Chemistry: It is used in the study of chromate conversion coatings and their effectiveness in preventing corrosion.
Biology and Medicine: Research is ongoing to understand the toxicological effects of this compound on biological systems, given its potential carcinogenic properties.
Wirkmechanismus
The mechanism by which cadmium chromate exerts its effects involves several pathways:
Oxidative Stress: this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
DNA Damage: The compound can cause DNA damage, which is a key factor in its carcinogenic potential.
Enzyme Inhibition: this compound can inhibit various enzymes by binding to their active sites, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Zinc Chromate: Similar to cadmium chromate, zinc chromate is used in corrosion-resistant coatings but is less toxic.
Lead Chromate: Another chromate compound used in pigments but has significant health hazards due to lead content.
Strontium Chromate: Used in corrosion-resistant coatings, especially in aerospace applications, and is considered less toxic than this compound.
Uniqueness: this compound is unique due to its high effectiveness in preventing corrosion and its distinctive yellow color, which is useful in various industrial applications. its toxicity and environmental impact necessitate careful handling and disposal .
Eigenschaften
IUPAC Name |
cadmium(2+);dioxido(dioxo)chromium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Cr.4O/q+2;;;;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPMHULIKFGNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Cd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | cadmium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030489 | |
| Record name | Cadmium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14312-00-6 | |
| Record name | Cadmium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ4TV25KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Fluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B3047600.png)

